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Diethyl 1-phenylethyl phosphate

Cat. No.: B14677946
CAS No.: 34881-06-6
M. Wt: 258.25 g/mol
InChI Key: KEHCTXDLIGSVEI-UHFFFAOYSA-N
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Description

Evolution of Organophosphorus Chemistry with Relevance to Alkyl Phenyl Phosphates

The field of organophosphorus chemistry has a rich history, dating back to the 19th century. Early work by scientists like Lassaigne, who first prepared alkyl phosphates in 1820, and later Michaelis and Arbuzov, laid the foundation for understanding the synthesis and reactivity of these compounds. sigmaaldrich.com A significant advancement in the synthesis of alkyl phenyl phosphates came with the use of phosphorus oxychloride as a key reagent. This method, which is still used in various forms today, involves the reaction of phosphoryl chloride with the corresponding alcohols and phenols. epa.gov

Historically, the synthesis of mixed alkyl aryl phosphate (B84403) esters faced challenges, including the control of reactivity and the formation of undesired byproducts like triaryl phosphates. patsnap.com Over the years, various synthetic strategies have been developed to address these issues, including the use of different catalysts and reaction conditions to improve yield and purity. patsnap.com The development of methods for the selective synthesis of unsymmetrical phosphate triesters has been a continuous area of research, driven by the diverse applications of these compounds. organic-chemistry.org

Significance of Phosphate Esters in Contemporary Synthetic Organic Chemistry

Phosphate esters hold a position of considerable importance in modern synthetic organic chemistry, primarily due to the unique reactivity of the phosphate group. One of the most significant roles of phosphate esters is as effective leaving groups in nucleophilic substitution reactions. thieme-connect.delibretexts.orglibretexts.org The ability of the phosphate anion to delocalize its negative charge through resonance makes it a stable entity upon departure, thus facilitating the substitution process. libretexts.org This property is exploited in a wide range of transformations, allowing for the conversion of alcohols into other functional groups. libretexts.orglibretexts.org

Phosphate esters can undergo nucleophilic attack at either the phosphorus center or the adjacent carbon atom. thieme-connect.de The reaction pathway is influenced by factors such as the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions. thieme-connect.de This tunable reactivity allows chemists to selectively cleave either the P-O or C-O bond, providing access to a variety of products. The reactivity of mixed alkyl-aryl phosphate esters, such as Diethyl 1-phenylethyl phosphate, is influenced by the electronic and steric properties of both the alkyl and aryl substituents. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number34881-06-6
Molecular FormulaC₁₂H₁₉O₄P
Molecular Weight258.25 g/mol
Canonical SMILESCCOP(=O)(OCC)OC(C)C1=CC=CC=C1
InChIInChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
InChIKeyKEHCTXDLIGSVEI-UHFFFAOYSA-N

Data sourced from guidechem.com

Predicted Spectroscopic Data

SpectrumPredicted Information
¹H NMR Predicted spectrum available guidechem.com
¹³C NMR Predicted spectrum available guidechem.com

Detailed Research Findings

Specific research explicitly detailing the synthesis and reactivity of this compound is limited in the public domain. However, general methods for the preparation of alkyl phenyl phosphates are well-established. One common approach involves the reaction of a corresponding alcohol with a phosphorochloridate in the presence of a base. For the synthesis of this compound, this would involve the reaction of 1-phenylethanol (B42297) with diethyl chlorophosphate.

The reactivity of this compound is expected to be characteristic of mixed trialkyl/aryl phosphate esters. The phosphate group can serve as a leaving group in nucleophilic substitution reactions, where a nucleophile attacks the carbon atom of the 1-phenylethyl group. The efficiency of this reaction would be influenced by the nature of the nucleophile and the reaction conditions. Alternatively, nucleophilic attack could occur at the phosphorus atom, leading to the displacement of one of the ethoxy or the 1-phenylethoxy groups. The relative reactivity of these different sites is a key aspect of the chemistry of such mixed phosphate esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O4P B14677946 Diethyl 1-phenylethyl phosphate CAS No. 34881-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34881-06-6

Molecular Formula

C12H19O4P

Molecular Weight

258.25 g/mol

IUPAC Name

diethyl 1-phenylethyl phosphate

InChI

InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

KEHCTXDLIGSVEI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Diethyl 1 Phenylethyl Phosphate and Analogues

Direct Synthetic Routes and Mechanistic Insights

Direct synthesis and the closely related rearrangement strategies provide fundamental access to the Diethyl 1-phenylethyl phosphate (B84403) structure. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and yields.

Preparation via Addition of Phosphite (B83602) to Carbonyl Derivatives

The addition of phosphorus nucleophiles to carbonyl compounds is a cornerstone of organophosphorus chemistry, providing a direct route to α-functionalized phosphonates, which are key precursors to the target phosphate.

A primary method for synthesizing the precursor to Diethyl 1-phenylethyl phosphate is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. In this specific synthesis, Diethyl phosphite is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form the more nucleophilic sodium diethyl phosphite. This salt then reacts with the electrophilic carbonyl carbon of Methyl Phenyl Ketone (acetophenone).

The reaction proceeds via the attack of the phosphite anion on the carbonyl carbon of acetophenone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup yields Diethyl (1-hydroxy-1-phenylethyl)phosphonate. This α-hydroxy phosphonate (B1237965) is the direct precursor that can undergo rearrangement to the target phosphate ester. The reaction is typically carried out in an aprotic solvent like THF or diethyl ether.

Reaction Scheme:

(C₂H₅O)₂P(O)H + NaH → (C₂H₅O)₂P(O)⁻Na⁺ + H₂

(C₂H₅O)₂P(O)⁻Na⁺ + C₆H₅C(O)CH₃ → C₆H₅C(CH₃)(O⁻Na⁺)P(O)(OC₂H₅)₂

C₆H₅C(CH₃)(O⁻Na⁺)P(O)(OC₂H₅)₂ + H₂O → C₆H₅C(CH₃)(OH)P(O)(OC₂H₅)₂ + NaOH

This initial product, Diethyl (1-hydroxy-1-phenylethyl)phosphonate, is a stable compound that can be isolated. nih.gov However, under certain conditions, particularly with base catalysis, it can rearrange to form the thermodynamically more stable phosphate isomer.

Phospha-Brook Rearrangement Strategies in Phosphate Formation

The worldscientific.commdpi.com-Phospha-Brook rearrangement is a critical transformation in organophosphorus chemistry, involving the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom. mdpi.comresearchgate.net This rearrangement serves as a key pathway for the formation of phosphate esters from α-hydroxy phosphonates.

In syntheses targeting α-hydroxy phosphonates, such as Diethyl (1-hydroxy-1-phenylethyl)phosphonate, the corresponding phosphate ester, this compound, often emerges as a significant byproduct. researchgate.net The formation of this byproduct is a direct consequence of the Phospha-Brook rearrangement occurring under the reaction conditions, which are often basic.

The rearrangement is typically promoted by the same bases used to catalyze the initial Pudovik addition (e.g., alkoxides, hydrides, or strong organic bases like DBU). Once the α-hydroxy phosphonate is formed, the basic catalyst can deprotonate the hydroxyl group, initiating the migration of the phosphonyl group. The presence of the phenyl group on the α-carbon is crucial as it stabilizes the transient carbanion formed during the rearrangement, thus facilitating the process. Consequently, reaction conditions intended to produce the α-hydroxy phosphonate can inadvertently lead to the formation of the rearranged phosphate product.

The Phospha-Brook rearrangement is an isomerization process driven by the thermodynamic stability gained from forming a high-energy P-O bond at the expense of a weaker P-C bond. The mechanism is generally understood to proceed as follows: mdpi.comresearchgate.net

Deprotonation: A base removes the proton from the hydroxyl group of the α-hydroxy phosphonate, forming an alkoxide intermediate.

Phosphoryl Migration: The resulting alkoxide oxygen atom performs an intramolecular nucleophilic attack on the adjacent phosphorus atom. This step can proceed through a concerted mechanism or via a pentacoordinate phosphorus intermediate.

C-P Bond Cleavage: The carbon-phosphorus bond cleaves, leading to the formation of a carbanion and the phosphate ester. The stability of this carbanion is a key factor in the feasibility of the rearrangement. Substituents that can stabilize a negative charge, such as the phenyl group in this context, significantly promote the reaction.

Protonation: The carbanion is subsequently protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base catalyst or during workup) to yield the final phosphate product.

The entire process represents a formal umpolung (polarity inversion) of the original carbonyl carbon. mdpi.com Studies have explored various catalysts, including Brønsted bases (DBU, P2-tBu), alkali metal bases (n-BuLi, KHMDS), and even Lewis acids, to facilitate this transformation under different conditions. mdpi.comresearchgate.net The stereochemical course of the rearrangement has also been investigated, with studies showing that the transformation often proceeds with retention of configuration at the migrating carbon center. researchgate.net

Catalytic Approaches to Enantioselective Synthesis of Related Structures

Given that this compound possesses a stereogenic center, the development of enantioselective synthetic methods is of significant interest for accessing optically pure analogues. Research in asymmetric organocatalysis and metal catalysis has provided several powerful strategies for the synthesis of chiral phosphonates and phosphates. worldscientific.commdpi.com

While the direct enantioselective synthesis of this compound itself is not extensively detailed, methods for related structures provide a clear blueprint. These approaches often focus on the catalytic asymmetric Pudovik reaction to generate chiral α-hydroxy phosphonates, which are precursors to chiral phosphates.

Key catalytic systems include:

Chiral Brønsted Acids: Axially chiral phosphoric acids derived from BINOL have been successfully employed to catalyze the enantioselective addition of phosphites to imines (phospha-Mannich reaction) and could be adapted for additions to ketones. nih.govresearchgate.net The catalyst activates the electrophile through hydrogen bonding while orienting the nucleophile for a stereoselective attack.

Chiral Metal Complexes: A variety of chiral metal complexes, including those of copper, zinc, and lanthanides, have been developed for enantioselective hydrophosphonylation reactions. orgsyn.orgsigmaaldrich.com For instance, a cooperative catalytic system using a chiral Cu(I) complex and a Brønsted base has been effective for the enantioselective addition of diethyl phosphite to ketimines. orgsyn.org

Bifunctional Organocatalysts: Catalysts that possess both a Brønsted acid and a Brønsted base site (e.g., derived from cinchona alkaloids or chiral amines) can simultaneously activate both the phosphite nucleophile and the carbonyl electrophile, facilitating highly organized transition states that lead to high enantioselectivity. acs.org

These catalytic methods typically produce chiral α-hydroxy or α-amino phosphonates with high enantiomeric excess. These intermediates can then, in principle, be converted to the corresponding chiral phosphates via a subsequent Phospha-Brook rearrangement, potentially with retention of stereochemistry.

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis of Chiral Phosphonates

Catalyst Type Example Catalyst Substrate Class Typical Product Key Feature
Chiral Brønsted Acid (R)-BINOL-Phosphate Aldimines α-Amino phosphonates Activates electrophile via H-bonding
Chiral Metal Complex Chiral Cu(I) / Et₃N Ketimines α-Amino phosphonates Cooperative soft Lewis acid/Brønsted base catalysis
Bifunctional Organocatalyst Cinchona Alkaloids α-Ketophosphonates β-Formyl-α-hydroxyphosphonates Dual activation of nucleophile and electrophile
Bifunctional Amino-catalyst Diarylprolinol Silyl (B83357) Ether Isatins, Enones Oxindoles with phosphonate moiety Iminium activation and Brønsted base catalysis cascade

Asymmetric Hydrophosphonylation Reactions

Asymmetric hydrophosphonylation, also known as the Pudovik reaction, represents a direct and efficient method for creating chiral carbon-phosphorus (C-P) bonds. This approach involves the addition of a dialkyl phosphite to an imine, facilitated by a chiral catalyst, to produce enantioenriched α-amino phosphonates.

A highly effective method for synthesizing α,α-disubstituted α-amino phosphonic acids involves the catalytic asymmetric hydrophosphonylation of N-thiophosphinoyl ketimines with diethyl phosphite. figshare.comnih.gov This reaction is efficiently promoted by a cooperative catalyst system, often a soft Lewis acid like a Cu(I) complex paired with a Brønsted base (e.g., triethylamine). orgsyn.org The use of the N-thiophosphinoyl protecting group on the ketimine is crucial, as it acts as a soft Lewis basic site, facilitating coordination with the soft Lewis acid catalyst. orgsyn.org

This methodology has proven to be general for both aromatic and aliphatic ketimines, proceeding with low catalyst loadings (as low as 0.5 mol%) at ambient temperature. acs.orgnih.gov The reaction delivers the desired α-amino phosphonate products in high yields and with excellent enantioselectivity. orgsyn.org A key advantage of this method is the facile removal of the thiophosphinoyl group under acidic conditions, providing access to the final enantioenriched α-amino phosphonates. acs.org

Table 1: Catalytic Asymmetric Hydrophosphonylation of N-Thiophosphinoyl Ketimines with Diethyl Phosphite Reaction conditions typically involve a Cu(I)/(R,R)-Ph-BPE complex as the catalyst in a solvent like THF at room temperature.

Ketimine Substrate (Ar)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Phenyl0.59995
4-Fluorophenyl0.59995
4-Chlorophenyl0.59994
4-Bromophenyl0.59995
2-Thienyl0.59993
4-Methoxyphenyl1.09996
Cyclohexyl2.09991

Data sourced from related studies on aromatic and aliphatic N-thiophosphinoyl ketimines. acs.orgorgsyn.org

The success of asymmetric phosphorylation hinges on the design of the chiral catalyst system. Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful tools in this field. nih.govresearchgate.net These catalysts, such as chiral phosphoric acids and N-triflyl phosphoramides, function by activating the electrophilic partner (the imine) through hydrogen bonding. acs.orgacs.org

The general mechanism involves the Brønsted acid protonating the imine, increasing its electrophilicity and simultaneously creating a chiral environment around it through its sterically demanding framework. thieme-connect.de This chiral pocket dictates the facial selectivity of the nucleophilic attack by the phosphite. The design of these catalysts is crucial; for instance, N-triflyl phosphoramides are more acidic than their phosphoric acid counterparts, allowing them to activate less reactive substrates. acs.orgacs.org The combination of a chiral ligand (like a derivative of BINOL) with a metal (acting as a Lewis acid) or its use as a purely organic Brønsted acid catalyst provides a versatile platform for a wide range of asymmetric transformations. nih.gov

Stereoselective Resolution Techniques for Precursors

An alternative to direct asymmetric synthesis is the resolution of racemic mixtures of precursors. wikipedia.org This strategy is particularly useful for obtaining enantiomerically pure α-hydroxyphosphonates, which are valuable intermediates for synthesizing other chiral phosphonates. nih.gov

The resolution of racemic α-hydroxyphosphonates can be achieved by converting them into a mixture of diastereomers through reaction with a chiral resolving agent. nih.gov While chiral amines can be used, a well-documented method involves esterification with a chiral acid anhydride, such as (+)-dibenzoyl-L-tartaric anhydride. nih.govacs.org

In this process, the racemic α-hydroxyphosphonate is treated with the chiral resolving agent in the presence of a catalyst, such as bismuth triflate (Bi(OTf)₃), to form two diastereomeric esters. acs.org These diastereomers possess different physical properties (e.g., solubility, chromatographic mobility) and can therefore be separated by conventional techniques like column chromatography or crystallization. nih.gov Once separated, the chiral auxiliary can be removed, typically by hydrolysis, to yield the individual, optically active (R)- and (S)-α-hydroxyphosphonates. nih.gov This method provides a practical route to both enantiomers of the precursor from a single racemic mixture. acs.org

Table 2: Example of Resolution of Racemic Diethyl 1-hydroxy-1-phenylmethylphosphonate

StepReagents & ConditionsOutcome
Esterification Racemic α-hydroxyphosphonate, (+)-dibenzoyl-L-tartaric anhydride, Bi(OTf)₃ (15 mol%)Diastereomeric esters in an 86:14 ratio
Separation Column chromatographyIsolation of pure major and minor diastereomers
Hydrolysis Separated diastereomers, 25% ammonia solution, room temp.(R)- and (S)-α-hydroxyphosphonates in quantitative yields

Data sourced from a study on the Bi(OTf)₃-catalyzed stereoselective esterification of α-hydroxyphosphonates. nih.govacs.org

Integration into Complex Molecular Architectures through Derivatization and Coupling

Chiral phosphonates serve as building blocks for more complex molecular structures with potential biological activity. Derivatization and coupling reactions allow for their incorporation into diverse molecular scaffolds.

A novel class of aminopyrrolidinyl phosphonates can be synthesized through a facile reaction involving the addition of primary amines to diethyl 4-chloro-1-butynylphosphonates. alquds.eduscirp.org This reaction proceeds efficiently at room temperature without the need for a solvent or catalyst. alquds.edu The process involves the addition of an excess of a primary amine to the alkynylphosphonate, which initiates a cascade reaction leading to the formation of the pyrrolidine ring. This method provides a direct route to a variety of substituted aminopyrrolidinyl phosphonates, which are analogues of antibiotics. scirp.org

Table 3: Synthesis of Aminopyrrolidinyl Phosphonates

Primary AmineIsolated Yield (%)
Benzylamine80
2-Phenylethylamine78
3-Phenylpropylamine76
4-Phenylbutylamine74

Data sourced from a study on the facile synthesis of aminopyrrolidinyl phosphonates. alquds.eduscirp.org

Example: Palladium-Catalyzed Diarylations for Diethyl Benzylphosphonate Derivatives

A significant advancement in the synthesis of α,α-diaryl-substituted phosphonates involves palladium-catalyzed cross-coupling reactions. These methods provide a powerful tool for the construction of carbon-carbon bonds at the α-position of a phosphonate. Specifically, the palladium-catalyzed α-arylation of benzylic phosphonates allows for the introduction of various aryl groups, leading to a diverse range of diethyl benzylphosphonate derivatives.

This transformation typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a suitable phosphine ligand. The reaction couples a diethyl benzylphosphonate with an aryl halide, commonly an aryl bromide or chloride, in the presence of a base. The base is crucial for the deprotonation of the benzylic carbon, generating a nucleophilic species that participates in the catalytic cycle.

The general reaction scheme can be represented as follows:

Ar-CH₂(P(O)(OEt)₂) + Ar'-X → Ar-CH(Ar')(P(O)(OEt)₂) + HX

Where Ar and Ar' are aryl groups and X is a halide.

The choice of ligand is critical for the efficiency of the catalytic system. Various phosphine ligands have been explored, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step of the catalytic cycle and stabilizing the palladium(0) intermediate.

Catalyst SystemSubstratesReaction ConditionsYield
Pd(OAc)₂ / Buchwald-type ligandDiethyl benzylphosphonate, Aryl bromideBase (e.g., NaOtBu), Toluene, HeatGood to excellent
Pd₂(dba)₃ / XantphosDiethyl benzylphosphonate, Aryl chlorideBase (e.g., K₃PO₄), Dioxane, HeatModerate to good

This methodology has been successfully applied to the synthesis of a variety of diarylmethylphosphonates, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry.

Example: Friedel-Crafts-Type Cyclization of Diethyl Phosphate Derivatives to Oxindoles

The Friedel-Crafts reaction, a cornerstone of organic synthesis, can be adapted for the preparation of heterocyclic systems. A notable example is the intramolecular cyclization of diethyl phosphate derivatives to afford oxindoles, a privileged scaffold in medicinal chemistry. This acid-catalyzed reaction involves an electrophilic aromatic substitution where the electrophile is generated from a functionalized phosphate ester.

In a typical procedure, a suitably substituted N-aryl-2-(diethylphosphoryloxy)acetamide is treated with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride. The acid protonates the phosphoryl oxygen, facilitating the departure of the diethyl phosphate group and generating a carbocationic intermediate. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the five-membered lactam ring characteristic of the oxindole system.

The general reaction is depicted below:

N-Aryl-2-(diethylphosphoryloxy)acetamide → Oxindole + Diethyl hydrogen phosphate

The success of this cyclization is dependent on the nature of the aromatic ring and the substituents it bears. Electron-donating groups on the aromatic ring generally facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions.

SubstrateAcid CatalystReaction ConditionsProductYield
N-phenyl-2-(diethylphosphoryloxy)acetamidePolyphosphoric Acid (PPA)100-120 °COxindoleGood
N-(4-methoxyphenyl)-2-(diethylphosphoryloxy)acetamideAluminum Chloride (AlCl₃)Dichloromethane, 0 °C to rt5-MethoxyoxindoleHigh

This synthetic strategy provides an efficient route to a variety of substituted oxindoles, which are key structural motifs in numerous biologically active compounds.

Reaction Mechanisms and Transformational Chemistry

Intramolecular and Intermolecular Rearrangement Pathways

α-Hydroxyphosphonate-Phosphate Rearrangements

A key transformation involving diethyl 1-phenylethyl phosphate (B84403) is its participation in α-hydroxyphosphonate-phosphate rearrangements, most notably the libretexts.orgnih.gov-phospha-Brook rearrangement. This process involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. The rearrangement is typically initiated by the deprotonation of the hydroxyl group of an α-hydroxyphosphonate, which can be formed through the Pudovik reaction—the nucleophilic addition of a dialkyl phosphite (B83602) to a carbonyl compound.

The libretexts.orgnih.gov-phospha-Brook rearrangement is a powerful synthetic tool that allows for a reversal of the typical reactivity of a carbonyl group, a concept known as umpolung. nih.govresearchgate.net This rearrangement can be catalyzed by various bases, with n-butyllithium (n-BuLi) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being particularly effective. rsc.orgrsc.org For instance, the reaction of diethyl phosphite with ketones or aldehydes in the presence of n-BuLi can proceed at room temperature under solvent-free conditions to yield organophosphates. rsc.org Similarly, DBU can catalyze the reaction between α-ketoamides and dialkyl phosphites to produce α-phosphate amides in high yields. rsc.org

The general mechanism involves the formation of an alkoxide from the α-hydroxyphosphonate, which then undergoes intramolecular rearrangement to form the more thermodynamically stable phosphate. rsc.org This pathway provides efficient access to α-hydroxyphosphoryl compounds, which are valuable synthons in medicinal chemistry and materials science. nih.govresearchgate.net

Phosphonate-Phosphinate Rearrangements

While not a direct intramolecular rearrangement in the classical sense, the transformation of phosphonates to phosphinates represents a significant functional group interconversion. A mild and selective method for this conversion involves the activation of diethyl phosphonates with triflic anhydride. This activation generates a highly electrophilic phosphonium (B103445) intermediate.

Subsequent nucleophilic substitution with a carbon-based nucleophile, such as an organolithium or Grignard reagent, leads to the formation of a new carbon-phosphorus bond, yielding a phosphinate. This modular approach allows for the synthesis of a wide array of phosphinates by varying the nucleophile used. For example, terminal alkynes can be deprotonated with n-butyllithium and then added to the activated phosphonate (B1237965) to generate the corresponding alkynylphosphinates. This method is notable for its mild conditions and tolerance of various functional groups.

Intramolecular Cyclization Initiated bylibretexts.orgnih.gov-Phospha-Brook Rearrangement

The libretexts.orgnih.gov-phospha-Brook rearrangement can serve as the initiating step in cascade reactions that lead to the formation of cyclic structures. The rearrangement generates a carbanionic species that can participate in subsequent intramolecular reactions.

A notable example is the catalytic cyclization of alkynyl α-ketoanilides. researchgate.net In this process, the addition of a dialkyl phosphite to the keto group, followed by a libretexts.orgnih.gov-phospha-Brook rearrangement, produces an amide enolate intermediate. This enolate can then undergo an intramolecular addition to the alkyne moiety, resulting in the formation of 3,4-dihydro-2-quinolone derivatives. researchgate.net This strategy demonstrates the synthetic utility of harnessing the reactivity of intermediates generated from the phospha-Brook rearrangement to construct complex heterocyclic scaffolds.

Role as Intermediates in Catalytic Cycles

Participation in Kinugasa and Related Cycloaddition Reactions

The Kinugasa reaction is a copper-catalyzed cycloaddition of terminal alkynes and nitrones to synthesize β-lactams. libretexts.orgnih.gov The reaction mechanism is thought to proceed through a 1,3-dipolar cycloaddition of a copper acetylide with the nitrone. nih.gov While diethyl 1-phenylethyl phosphate is not a direct reactant in the classic Kinugasa reaction, phosphonates, in general, are involved in related cycloaddition chemistry.

For instance, diethyl ethynylphosphonate can react with various aldonitrones under Kinugasa conditions to yield 3-phosphonylated β-lactams. This highlights the participation of phosphonate-containing molecules in this type of cycloaddition. Furthermore, the broader class of 1,2-diphospholes, which are organophosphorus heterocycles, are known to undergo [4+2] cycloaddition reactions. nih.gov The reactivity of these systems can be tuned by the introduction of electron-withdrawing groups, which influences their participation in such reactions. nih.gov

Phosphoryl Migration in Nucleophilic Addition to Acyl Phosphonates

Phosphoryl group transfer is a fundamental reaction in chemistry and biology. libretexts.org In the context of synthetic chemistry, the migration of a phosphoryl group is a key step in the reactions of acyl phosphonates. When a nucleophile adds to the carbonyl group of an acyl phosphonate, it can form a tetrahedral intermediate.

The subsequent migration of the phosphoryl group can occur through different mechanistic pathways, including a concerted SN2-like process or a stepwise addition-elimination mechanism involving a pentavalent phosphorus intermediate. libretexts.org The nature of the nucleophile, solvent, and substituents on the phosphorus atom can influence the operative mechanism. nih.gov The phosphorylation of an enolate, formed from the addition of a nucleophile to a carbonyl, is a key step in the formation of high-energy phosphate compounds like phosphoenolpyruvate. This type of intramolecular phosphoryl transfer from a carboxylate to an enol or alcohol is thermochemically favorable.

Photochemical Transformations

The study of photochemical transformations is crucial in understanding the reactivity of molecules upon absorption of light. For organophosphorus compounds, this often involves the cleavage of a phosphoester bond, a process that has significant implications in various fields, including chemical biology and synthetic chemistry. The 1-phenylethyl group, when attached to a phosphate moiety, can serve as a photolabile protecting group, enabling the release of the phosphate anion upon irradiation.

The 1-phenylethyl moiety is a recognized photoremovable protecting group (PPG) for phosphates. PPGs are chemical groups that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active species. In the context of this compound, the 1-phenylethyl group acts as the chromophore that absorbs light, initiating a chemical reaction that leads to the cleavage of the P-O bond and the release of diethyl phosphate.

The efficiency of this photorelease is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, phosphate release) per photon absorbed. Research on related compounds has provided insights into the photochemical behavior of such systems. For instance, the quantum efficiency for the photosolvolysis of 1-phenylethyl phosphate in methanol (B129727) has been reported to be 0.09. acs.org This value provides a benchmark for the expected efficiency of phosphate release from similar structures.

The general mechanism for the photolytic cleavage of phenylethyl-type phosphate esters is believed to proceed through a heterolytic cleavage of the benzylic C-O bond in the excited state, leading to the formation of a carbocation intermediate and the phosphate anion. The stability of the resulting 1-phenylethyl carbocation contributes to the facility of this cleavage.

While detailed photochemical data specifically for this compound is not extensively available in the public domain, the known quantum yield for the related 1-phenylethyl phosphate provides a strong indication of its potential as a photoremovable protecting group. The study of such compounds is part of a broader effort to develop new and efficient "caged" phosphates, where the biological activity of the phosphate is masked by a PPG and can be restored on demand with light. beilstein-journals.orgnih.gov This technology is particularly valuable for studying dynamic biological processes that involve phosphate signaling. nih.gov

Table 1: Photochemical Release Data for a Related 1-Phenylethyl Phosphate Derivative

Protecting GroupReleased SubstrateSolventQuantum Yield (Φ)
1-PhenylethylPhosphateMethanol0.09 acs.org

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are the cornerstone of structural elucidation, providing fundamental information about the different types of protons, carbons, and phosphorus atoms in Diethyl 1-phenylethyl phosphate (B84403).

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For Diethyl 1-phenylethyl phosphate, the spectrum is expected to show characteristic signals for the ethyl groups (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the aromatic protons of the phenyl ring, and the unique protons of the 1-phenylethyl moiety.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the presence of the phosphorus atom, carbon signals, particularly those close to the phosphate group, will exhibit splitting, known as C-P coupling. mdpi.comrsc.org This coupling is invaluable for confirming the carbon skeleton and its proximity to the phosphorus center.

³¹P NMR: As an organophosphorus compound, ³¹P NMR is a particularly powerful and direct method for characterization. nih.gov Since there is only one phosphorus atom in the molecule, a proton-decoupled ³¹P NMR spectrum will display a single sharp signal. huji.ac.il The chemical shift of this signal is highly indicative of the oxidation state and chemical environment of the phosphorus atom, falling within a characteristic range for phosphate esters. nih.govorganicchemistrydata.org

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.

Nucleus Predicted δ (ppm) Multiplicity Assignment
¹H NMR 7.2-7.4 Multiplet Phenyl group (5H)
5.5-5.7 Multiplet -CH- (methine, 1H)
4.0-4.2 Multiplet -O-CH₂- (4H)
1.5-1.7 Doublet -CH-CH₃ (3H)
1.2-1.4 Triplet -CH₂-CH₃ (6H)
¹³C NMR 140-142 Singlet Phenyl C (quaternary)
125-129 Singlet Phenyl CH
75-78 Doublet (²JC-P) -CH- (methine)
63-65 Doublet (²JC-P) -O-CH₂-
22-24 Doublet (³JC-P) -CH-CH₃
15-17 Doublet (³JC-P) -CH₂-CH₃
³¹P NMR -5 to 5 Singlet P=O

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would be used to confirm the connectivity within the ethyl groups (correlating the -CH₂- quartet with the -CH₃ triplet) and within the 1-phenylethyl fragment. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JC-H). mdpi.comresearchgate.net This allows for the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular skeleton. mdpi.comresearchgate.net For this compound, HMBC would show correlations from the ethyl protons to the phosphate-adjacent carbons. Crucially, a ¹H-³¹P HMBC experiment can be performed to observe correlations between protons and the phosphorus atom, providing unequivocal evidence of the phosphate ester linkages to both the ethyl groups and the 1-phenylethyl group. mdpi.comresearchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

Experiment Correlating Nuclei Purpose
COSY ¹H ↔ ¹H Confirms proton-proton adjacencies within spin systems (e.g., ethyl and phenylethyl groups).
HSQC ¹H ↔ ¹³C (1-bond) Assigns carbon signals by linking them to their directly attached protons.
HMBC ¹H ↔ ¹³C (2-3 bonds) Connects molecular fragments by showing long-range proton-carbon connectivities.
¹H-³¹P HMBC ¹H ↔ ³¹P (2-3 bonds) Unambiguously confirms the P-O-C linkages by correlating protons on the ethyl and phenylethyl groups to the central phosphorus atom. mdpi.comresearchgate.net

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without requiring a reference standard of the same compound. jeol.comjst.go.jp

For organophosphorus compounds, ³¹P qNMR offers distinct advantages over ¹H qNMR. The ³¹P NMR spectrum is typically much simpler, often showing a single, well-resolved signal for the analyte, which minimizes the risk of peak overlap from impurities or the solvent. jst.go.jp To ensure accuracy in a ³¹P qNMR experiment, several conditions must be met:

A certified reference standard of known purity and concentration must be used.

The relaxation delay between pulses must be sufficiently long (at least five times the T1 relaxation time of the phosphorus nucleus) to ensure complete signal recovery. jeol.com

Inverse-gated decoupling is employed to eliminate the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration. huji.ac.il

By comparing the integral of the analyte's ³¹P signal to that of the internal standard, a highly accurate and precise purity value can be calculated. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, providing powerful evidence for the identity of the compound. rsc.org For this compound (C₁₂H₁₉O₄P), the calculated monoisotopic mass is 258.1021 g/mol . guidechem.com HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, and confirm that its experimentally measured m/z value matches the theoretical value of 259.1099. rsc.org

Different combinations of ionization sources and mass analyzers are used depending on the properties of the analyte.

Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique that is well-suited for polar compounds, generating ions with minimal fragmentation. mdpi.com It typically produces the protonated molecule [M+H]⁺. When coupled with a Time-of-Flight (TOF) mass analyzer, which has high resolving power, ESI-TOF is an excellent method for obtaining the HRMS data needed for exact mass determination. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. journaljpri.com The sample is first separated based on its boiling point and polarity by the gas chromatograph before entering the mass spectrometer. e3s-conferences.org The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy technique that causes extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be compared to spectral libraries for identification. e3s-conferences.org For this compound, GC-MS analysis would provide both a retention time from the GC and a unique mass spectrum for confirmation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the various functional groups present within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For organophosphorus compounds like this compound, IR spectroscopy is particularly useful for identifying the P-O and P=O bonds.

The IR spectrum of a phosphate compound typically shows strong absorption bands in the region of 1300-950 cm⁻¹, which are associated with P-O stretching vibrations. researchgate.net Additionally, O-P-O bending vibrations are observed in the 640-400 cm⁻¹ range. researchgate.net For a related compound, diethyl phosphite (B83602), characteristic peaks are observed that can be informative. nist.gov In the case of phosphorylated molecules, the disappearance of an -OH peak and the appearance of new peaks corresponding to P=O stretching vibrations can confirm the phosphorylation event. researchgate.net For instance, a characteristic peak for P=O stretching vibrations has been noted around 1282 cm⁻¹. researchgate.net

Table 1: General Infrared Absorption Ranges for Phosphate Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
P-OStretching1300 - 950 researchgate.net
P=OStretching~1282 researchgate.net
O-P-OBending640 - 400 researchgate.net

This table presents generalized data for phosphate compounds and is for illustrative purposes.

Chiroptical Methods for Stereochemical Analysis

Due to the presence of a chiral center at the 1-phenylethyl group, this compound exists as a pair of enantiomers. Chiroptical methods are essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the components of a mixture. nih.gov For chiral compounds, HPLC utilizing a chiral stationary phase (CSP) is the method of choice for resolving enantiomers. bgb-analytik.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. bgb-analytik.com The enantiomeric excess can then be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. bgb-analytik.com Various types of CSPs are available, including Pirkle-type columns and polysaccharide-based columns. bgb-analytik.com For phosphorus-containing enantiomers, specific chiral HPLC methods have been developed. sigmaaldrich.com The determination of enantiomeric excess for a wide range of chiral compounds, including amines and alcohols, has been successfully achieved using chiral HPLC. kochi-tech.ac.jprsc.org

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the stereochemical features of the molecule, such as its absolute configuration and conformation in solution.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By diffracting X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

Table 2: Crystal Data for a Related Phosphonate (B1237965) Compound

ParameterValue
CompoundDiethyl (1-hydroxy-1-phenylethyl)phosphonate nih.gov
FormulaC₁₂H₁₉O₄P nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)20.1187 (12) nih.gov
b (Å)8.4488 (14) nih.gov
c (Å)18.4833 (12) nih.gov
β (°)116.991 (4) nih.gov
V (ų)2799.6 (5) nih.gov
Z8 nih.gov

This data is for a structurally related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the electronic structure and properties of molecules. For a compound like Diethyl 1-phenylethyl phosphate (B84403), DFT studies would be invaluable in elucidating various chemical and physical characteristics.

Conformational Analysis, Hydrogen Bonding, and Intermolecular Interactions

While no specific studies on the conformational analysis of Diethyl 1-phenylethyl phosphate exist, research on similar molecules highlights the importance of such investigations. For other organophosphates, DFT calculations have been used to determine the most stable conformations by analyzing the potential energy surface. These studies often reveal the preferred orientations of substituent groups, which are governed by a delicate balance of steric hindrance and intramolecular interactions.

Hydrogen bonding is a critical factor in the behavior of many chemical and biological systems. In the context of this compound, while the molecule itself does not possess strong hydrogen bond donors, its phosphate oxygen atoms can act as hydrogen bond acceptors. Theoretical investigations on other molecules have shown that DFT can accurately predict the geometries and energies of hydrogen-bonded complexes. For instance, studies on the interaction of water molecules with organophosphates have provided insights into their solubility and environmental fate.

Intermolecular interactions, including van der Waals forces and dipole-dipole interactions, play a crucial role in the condensed-phase properties of molecular compounds. DFT, particularly when combined with dispersion corrections, can effectively model these weak interactions, providing a deeper understanding of the solid-state packing and liquid-state structure of related compounds.

Reaction Mechanism Elucidation and Transition State Analysis

The hydrolysis of organophosphate esters is a reaction of significant environmental and biological importance. DFT has been widely applied to study the mechanisms of these reactions, including for compounds structurally related to this compound. Such studies typically involve locating the transition state structures and calculating the activation energies for different proposed pathways. For example, research on the hydrolysis of diethyl phenyl phosphate has utilized DFT to explore the associative and dissociative mechanisms, providing insights into the role of the solvent and catalytic species. nih.gov These computational approaches allow for a detailed examination of the bond-breaking and bond-forming processes at the molecular level.

Tautomeric Equilibrium and Reactivity Prediction

Tautomerism, while less common for phosphate esters compared to other functional groups, can be investigated using DFT. By calculating the relative energies of different tautomeric forms, it is possible to predict their equilibrium populations. Reactivity prediction, a key application of computational chemistry, often involves the analysis of DFT-derived descriptors such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). These descriptors can identify the likely sites for nucleophilic or electrophilic attack, thus predicting the regioselectivity and reactivity of the molecule in various chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights that are complementary to static DFT calculations.

Prediction of Three-Dimensional Molecular Geometries and Conformational Distributions

Molecular mechanics force fields, often parameterized using high-level quantum mechanical data, can be used to rapidly predict the three-dimensional structures of molecules like this compound. Molecular dynamics (MD) simulations can then be employed to explore the conformational landscape of the molecule at finite temperatures. By simulating the motion of the molecule over time, MD can provide information on the distribution of different conformers and the barriers to their interconversion. This is particularly important for flexible molecules with multiple rotatable bonds.

Elucidation of Electronic Properties (e.g., Charge Distribution, Molecular Orbitals)

The electronic properties of a molecule are fundamental to its chemical behavior. Both DFT and semi-empirical methods can be used to calculate properties such as the distribution of atomic charges and the shapes and energies of the molecular orbitals. The charge distribution provides insight into the polarity of the molecule and its ability to participate in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO energy being related to its ability to donate electrons and the LUMO energy to its ability to accept electrons.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of chemical compounds. Techniques such as Density Functional Theory (DFT) and other ab initio methods are commonly employed to calculate the theoretical spectra of molecules. These predicted spectra can then be compared with experimental data to confirm the structure of a compound or to understand the electronic and vibrational transitions that give rise to the observed spectral features.

For this compound, a systematic computational study to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra does not appear to be available in the current body of scientific literature. Such a study would typically involve:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts through the calculation of magnetic shielding tensors. This would provide a theoretical spectrum that could be compared with experimentally obtained data for structural verification.

IR Spectroscopy: The calculation of vibrational frequencies to predict the appearance of an IR spectrum. This would help in identifying the characteristic functional groups present in the molecule and their vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would offer insights into the electronic structure and chromophores within the molecule.

While computational studies have been performed on structurally related organophosphorus compounds, the specific data for this compound remains unpublished.

Absolute and Relative Free Energy Calculations for Chemical Reactions

The calculation of absolute and relative free energies is a cornerstone of computational chemistry, enabling the prediction of reaction spontaneity, equilibrium constants, and reaction rates. These calculations are crucial for understanding reaction mechanisms and for designing new synthetic pathways.

There are no specific studies in the available literature that report on the absolute or relative free energy calculations for chemical reactions involving this compound. Such research would be significant for understanding its reactivity, for instance, in the context of its use as a reactant in base-catalyzed olefinations or carbanion oxidative nucleophilic substitutions.

A typical computational study on the reaction thermodynamics of this compound would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and any transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections to the free energy.

Single-Point Energy Calculations: Using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

These calculations would yield the change in Gibbs free energy (ΔG) for a given reaction, indicating whether the reaction is thermodynamically favorable.

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Molecules

Precursors to Chiral α-Aminophosphonates and their Diverse Derivatives

There is no scientific literature found to support the use of Diethyl 1-phenylethyl phosphate (B84403) as a precursor for the synthesis of chiral α-aminophosphonates. The synthesis of α-aminophosphonates typically involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) (a phosphonate), as seen in the Kabachnik-Fields reaction, or the addition of a dialkyl phosphite to an imine in the aza-Pudovik reaction. mdpi.comnih.govmdpi.comnih.gov

Intermediates for the Synthesis of α-Hydroxyphosphonates

No evidence was found in the searched literature to indicate that Diethyl 1-phenylethyl phosphate serves as an intermediate in the synthesis of α-hydroxyphosphonates. The primary methods for synthesizing α-hydroxyphosphonates involve the Pudovik reaction, which is the addition of a dialkyl phosphite to a carbonyl compound, or the Abramov reaction. nih.govfrontiersin.orgnih.gov

Formation of Phosphonylated Heterocyclic Compounds

The use of this compound in the formation of phosphonylated heterocyclic compounds is not described in the available scientific research. Methodologies for the synthesis of such compounds often involve the phosphonylation of heterocyclic lithium reagents with reagents like diethyl chlorophosphite. mdpi.comumsl.edumdpi.comnih.gov

Role in Catalysis

Substrates in Catalytic Hydrophosphonylation Reactions

There is no indication in the reviewed literature that this compound is used as a substrate in catalytic hydrophosphonylation reactions. This reaction typically involves the addition of a P-H bond from a phosphonating agent, such as diethyl phosphite, across a double or triple bond. mdpi.comwikipedia.org

Integration into Photoreactive Systems

The interaction of molecules with light to induce chemical transformations is a cornerstone of photochemistry. This compound can be integrated into such systems, where light serves as an external trigger to initiate specific chemical events.

A significant potential application of this compound lies in its use as a "caged" compound. Caged compounds are molecules that contain a photolabile protecting group, which temporarily inactivates a biologically or chemically active species. The active species can be released at a specific time and location (spatiotemporal control) by irradiation with light of a suitable wavelength.

The 1-phenylethyl group in this compound can function as a photolabile protecting group for the phosphate moiety. Research has shown that 1-phenylethyl phosphate esters are susceptible to photolysis. acs.orgacs.org Upon exposure to ultraviolet light, the covalent bond between the benzylic carbon of the 1-phenylethyl group and the phosphate oxygen can cleave.

This photocleavage event generates a diethyl phosphate anion and a 1-phenylethyl carbocation. The released diethyl phosphate can then participate in a desired chemical process. The generation of the highly reactive carbocation intermediate in a specific, light-targeted area allows for precise control over subsequent reactions, such as electrophilic aromatic substitution or reactions with other nucleophiles present in the system. The quantum efficiency for the photolysis of related 1-phenylethyl phosphates has been studied, indicating that these molecules can efficiently undergo photoreactions. acs.orgacs.org

This ability to initiate a chemical reaction with spatial and temporal precision is highly valuable in various research areas, including the controlled release of signaling molecules in biological systems or the initiation of polymerization in materials science. While the general principle is established, specific, detailed studies demonstrating the use of this compound in a particular spatiotemporal control application are an area for ongoing research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms (±)-1-phenylethyl diethyl phosphate, Diethyl α-methylbenzyl phosphate
CAS Number 34881-06-6
Chemical Formula C₁₂H₁₉O₄P
Molecular Weight 258.25 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis and Purification

The synthesis of this compound can be achieved through standard phosphorylation methods.

Starting Materials

1-Phenylethanol (B42297)

Diethyl phosphoryl chloride (also known as diethyl chlorophosphate)

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

Reaction Scheme

The synthesis typically involves the reaction of 1-phenylethanol with diethyl phosphoryl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

Reaction: C₆H₅CH(OH)CH₃ + (CH₃CH₂O)₂P(O)Cl + (CH₃CH₂)₃N → C₆H₅CH(CH₃)OP(O)(OCH₂CH₃)₂ + (CH₃CH₂)₃N·HCl

Purification Methods

After the reaction is complete, the reaction mixture is typically worked up to remove the salt byproduct (triethylammonium chloride) and any unreacted starting materials. This can be achieved by:

Filtration: To remove the precipitated ammonium (B1175870) salt.

Aqueous Extraction: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Environmental Behavior and Degradation Pathways of Phosphate Esters

Environmental Persistence and Transformation

The stability and transformation of phosphate (B84403) esters in the environment are governed by a combination of chemical and physical processes. Hydrolysis and photodegradation are two of the primary abiotic pathways that determine their environmental persistence.

The hydrolysis of phosphate esters, the cleavage of the ester bond by reaction with water, is a critical degradation pathway in aqueous environments. The rate of hydrolysis is influenced by factors such as the chemical structure of the phosphate ester, pH, and temperature. nih.gov

Generally, the C-P bond in phosphonates is notably resistant to chemical and enzymatic degradation. nih.gov However, the ester linkages in phosphate esters are more susceptible to hydrolysis. For instance, studies on the hydrolysis of various methyl methyl-arylphosphinates have shown that the reaction is optimized in acidic conditions, typically around 6–7 M HClO₄. nih.gov The hydrolysis of phosphinate esters can be performed under both acidic and basic conditions. nih.gov

In the case of triethyl phosphate (TEP), a structurally related but simpler alkyl phosphate, studies have shown it to be relatively stable towards acid-catalyzed hydrolysis at ambient temperatures. cdmf.org.br There was no significant evidence of TEP hydrolysis in acidic conditions after 1 hour at 25°C. cdmf.org.br However, at higher temperatures and over longer periods, hydrolysis does occur, proceeding through successive dealkylation steps to form diethyl hydrogen phosphate (DEHP), ethyl dihydrogen phosphate (EDHP), and finally phosphoric acid. cdmf.org.br The activation energy barrier for the three stages of TEP hydrolysis is approximately 20 kcal·mol⁻¹, with calculated reaction rates on the order of 10⁻³ s⁻¹. cdmf.org.br

The steric hindrance around the phosphorus atom also plays a significant role in the rate of hydrolysis. An increase in steric bulk tends to decrease the reaction rate. nih.gov Given the presence of a relatively bulky 1-phenylethyl group in Diethyl 1-phenylethyl phosphate, its hydrolytic stability might be expected to be greater than that of simpler trialkyl phosphates like TEP.

Table 1: Hydrolysis Data for Related Phosphate Esters

CompoundConditionsHalf-lifeReference
Triethyl Phosphate (TEP)Acidic (sol-gel process)Stable at 25°C for 1h cdmf.org.br
Methyl methyl-arylphosphinates1–9 M HClO₄, 67.2-107.6 °CVaries with conditions nih.gov
Ethyl di-tert-butylphosphinateAlkaline500 times slower than ethyl diisopropylphosphinate nih.gov

This table is illustrative and compiles data from related compounds to infer the potential behavior of this compound.

Photodegradation, the breakdown of compounds by light, is another important environmental fate process for many organic chemicals. For phosphate esters, this process can occur through direct absorption of sunlight or via indirect photo-oxidation involving reactive species like hydroxyl radicals.

Metabolic Transformations in Environmental Systems

In addition to abiotic degradation, microbial metabolism plays a crucial role in the transformation of phosphate esters in the environment. Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as a source of phosphorus or carbon.

The biotransformation of polyfluoroalkyl phosphate esters (PAPs) in aerobic soil has also been investigated, revealing that microbial transformation is a key degradation pathway. nih.gov The half-lives of these compounds were found to be related to their molecular weight, suggesting that larger and more complex molecules may degrade more slowly. nih.gov

The environmental transformation of alkyl phosphates is a complex process that can lead to a variety of products. In many cases, the initial step is the hydrolysis of the ester bonds, as discussed earlier, leading to the formation of alcohols and the corresponding phosphoric acid derivatives.

For example, the biotransformation of some organophosphorus compounds generates dialkyl phosphates such as diethyl thiophosphate (DETP) and diethyl dithiophosphate (B1263838) (DEDTP). researchgate.net These metabolites can have their own biological effects. researchgate.net The ultimate fate of the alkyl and aryl groups depends on their structure and the specific microbial pathways present. The phenyl group in this compound, for instance, could potentially be hydroxylated and further degraded through pathways similar to those for other aromatic compounds.

Advanced Analytical Derivatization for Enhanced Characterization

Derivatization Strategies for Gas Chromatography (GC)

Gas chromatography is a powerful tool for the separation and analysis of volatile compounds. drawellanalytical.com However, many organophosphates, including potentially Diethyl 1-phenylethyl phosphate (B84403), may exhibit insufficient volatility or thermal stability for direct GC analysis. drawellanalytical.com Derivatization is a chemical modification process employed to convert analytes into a form more suitable for GC analysis, enhancing volatility, improving thermal stability, and increasing detection sensitivity. drawellanalytical.comlabinsights.nl

Silylation, Alkylation, and Acylation for Volatility and Thermal Stability Enhancement

To overcome the challenges of analyzing polar and non-volatile organophosphorus compounds by gas chromatography-mass spectrometry (GC-MS), derivatization techniques such as silylation, alkylation, and acylation are widely employed. mdpi.comnih.govresearchgate.net These methods increase the volatility and thermal stability of the analytes, making them amenable to GC analysis. labinsights.nlyoutube.com

Silylation: This is one of the most common derivatization methods in GC-MS analysis. mdpi.com It involves replacing active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity of the molecule and increases its volatility. youtube.com A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com For instance, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl has been successfully used to create volatile derivatives of organophosphorus nerve agent degradation products for GC analysis. nih.gov

Alkylation: This technique introduces an alkyl group, commonly a methyl group, to the analyte. mdpi.com Methylation is a widely applicable derivatization method in GC-MS. mdpi.com Reagents like diazomethane (B1218177) and pentafluorobenzyl bromide have been used to derivatize alkyl methylphosphonic acids, which are degradation products of nerve agents. mdpi.com Alkylation can offer advantages over silylation, such as instantaneous reaction at room temperature and the formation of stable derivatives. nih.gov

Acylation: Acylation involves the introduction of an acyl group into a molecule, which can enhance volatility for GC analysis and reduce polarity for reversed-phase HPLC applications. labinsights.nl Common acylation reagents include acid anhydrides and acid halides. labinsights.nl This method is particularly useful for compounds containing amine and/or hydroxy groups. labinsights.nl

Table 1: Common Derivatization Reagents for GC Analysis of Organophosphates

Derivatization TechniqueReagentTarget Functional GroupsPurpose
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl, Carboxyl, Thiol, AmineIncrease volatility, Reduce polarity youtube.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Phosphonic AcidsCreate volatile derivatives nih.gov
Alkylation Diazomethane (DM)Phosphonic AcidsEnhance detectability mdpi.com
Pentafluorobenzyl bromide (PFBBr)Alkyl Methylphosphonic AcidsDerivatize for GC-MS analysis mdpi.comresearchgate.net
Acylation Acid Anhydrides, Acid HalidesAmine, HydroxyEnhance volatility, Reduce polarity labinsights.nl

Chiral Derivatization for Enantiomeric Resolution in GC

Many organophosphorus compounds, including pesticides, are chiral, meaning they exist as enantiomers. nih.govnih.gov These enantiomers can exhibit different biological activities and environmental fates. nih.gov Therefore, their separation and quantification are crucial. Chiral gas chromatography is a key technique for separating enantiomers. nih.govkhanacademy.org

Enantiomeric resolution in GC can be achieved in two ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These resulting diastereomers have different physical properties and can be separated on a standard achiral GC column. libretexts.org The choice of the appropriate chiral stationary phase or chiral derivatizing agent is critical for achieving successful separation. nih.govnih.gov While direct analysis on a CSP is often preferred, the indirect method of forming diastereomers remains a valuable strategy for the enantiomeric resolution of chiral compounds by GC. researchgate.net

Derivatization for Liquid Chromatography (LC) and Spectroscopic Detection

Liquid chromatography (LC) is a versatile technique for separating compounds that are not suitable for GC due to low volatility or thermal instability. chromatographyonline.comchromatographyonline.com However, for compounds lacking a strong chromophore or fluorophore, detection by common LC detectors like UV-Vis or fluorescence can be challenging. nih.gov Derivatization can be employed to introduce such moieties, significantly enhancing detection sensitivity. nih.govnih.gov

Introduction of Chromophores and Fluorophores for Improved UV-Vis and Fluorescence Detection

To enhance the detection of organophosphorus compounds in liquid chromatography, derivatization strategies can be employed to introduce chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection). nih.govresearchgate.net

For UV-Vis detection, derivatization can make compounds detectable at wavelengths where there is less interference from the sample matrix. researchgate.net For example, a pre-column derivatization method using 3,4-diphenylamine (DCA) has been developed for the determination of perfluorocarboxylic acids by LC-UV. nih.gov While HPLC is often preferred for the analysis of thermally labile organophosphorus pesticides, derivatization might still be necessary to achieve the desired sensitivity. chromatographyonline.com

Fluorescence derivatization is a highly sensitive and selective method for detecting analytes. nih.gov This can be done either pre-column or post-column. nih.gov Pre-column derivatization involves reacting the analyte with a fluorescent reagent before injection into the LC system. nih.gov A variety of fluorescent labeling agents are available that react with specific functional groups. For instance, aggregation-induced emission (AIE) fluorophores have shown great potential in the development of sensors for pesticide detection. researchgate.net Another approach involves using fluorescently labeled aptamers that bind specifically to the target organophosphorus pesticides, leading to a change in fluorescence intensity. nih.gov Additionally, the hydrolysis of certain organophosphorus pesticides under alkaline conditions can yield products with sulfhydryl groups, which can then interact with silver nanoclusters, causing fluorescence quenching and enabling sensitive detection. mdpi.com

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